Bis(acetylsulfanyl)(dimethyl)plumbane
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Overview
Description
Bis(acetylsulfanyl)(dimethyl)plumbane is a chemical compound that contains lead as its central atom, bonded to two acetylsulfanyl groups and two methyl groups This compound is part of the organolead family, which includes compounds where lead is bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetylsulfanyl)(dimethyl)plumbane typically involves the reaction of lead(IV) acetate with acetylsulfanyl and dimethyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of lead compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(acetylsulfanyl)(dimethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or lead(0).
Substitution: The acetylsulfanyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead derivatives.
Scientific Research Applications
Bis(acetylsulfanyl)(dimethyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although lead compounds are generally toxic, derivatives of this compound are being investigated for their potential use in targeted drug delivery systems.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Bis(acetylsulfanyl)(dimethyl)plumbane involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl groups can form strong bonds with metal ions and other electrophilic centers, influencing the compound’s reactivity and biological activity. The pathways involved in its action are still under investigation, with a focus on understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Tetraethyllead: Another organolead compound used historically as an anti-knock agent in gasoline.
Lead(IV) acetate: A lead compound used in organic synthesis and as a reagent in various chemical reactions.
Dimethyllead dichloride: An organolead compound with similar structural features but different reactivity and applications.
Uniqueness
Bis(acetylsulfanyl)(dimethyl)plumbane is unique due to the presence of acetylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique characteristics can be leveraged for desired outcomes.
Properties
CAS No. |
62560-48-9 |
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Molecular Formula |
C6H12O2PbS2 |
Molecular Weight |
387 g/mol |
IUPAC Name |
S-[acetylsulfanyl(dimethyl)plumbyl] ethanethioate |
InChI |
InChI=1S/2C2H4OS.2CH3.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |
InChI Key |
XACIBGMDTQWMIK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)S[Pb](C)(C)SC(=O)C |
Origin of Product |
United States |
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